2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide
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Overview
Description
2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 . It has an InChI code of 1S/C11H12N3OS/c12-14-10(15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7,16H,6,12H2,(H,14,15) .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a thiazole ring, which is further connected to an acetohydrazide group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is between 28°C .Scientific Research Applications
Anticancer Activity
2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide derivatives have been synthesized and evaluated for their potential anticancer properties. These derivatives showed significant anticancer activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and melanoma. For example, certain derivatives exhibited high antitumor efficiency against the MCF-7 cell line through mechanisms involving DNA synthesis inhibition and the induction of apoptosis. Another study highlighted compounds with excellent apoptosis levels against A549 cell line, even at lower concentrations than the reference drug cisplatin (Turan-Zitouni et al., 2018).
Antimicrobial Activity
Research has also shown that this compound derivatives possess significant antimicrobial properties. Novel derivatives were synthesized and found to exhibit potent antimicrobial activity against a range of bacterial and fungal species. These findings suggest the potential utility of these compounds in treating infections caused by various pathogens (Incerti et al., 2017).
Antitubercular Activity
Some studies have explored the antitubercular activity of this compound derivatives. These compounds were synthesized and evaluated against Mycobacterium tuberculosis, showcasing promising results. The synthesized compounds exhibited moderate to significant antibacterial and antifungal activities, including against tuberculosis, suggesting their potential as novel antitubercular agents (Suresh Kumar et al., 2012).
Enzyme Inhibition
Additionally, the enzyme inhibition properties of this compound derivatives have been investigated, with some compounds showing notable anticholinesterase activity. This suggests potential applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Turan-Zitouni et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to have affinity towards various enzymes .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular level .
Result of Action
Similar compounds have been shown to exhibit significant biological activities .
properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-14-10(15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSHIOWVUCPJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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